7-Chlorothiazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H |
InChI Key |
WEXFKKDDRLFCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)SC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Chlorothiazolo 4,5 B Pyridine and Its Derivatives
Strategies for Core Thiazolo[4,5-b]pyridine (B1357651) Ring System Construction
The assembly of the fused thiazolo[4,5-b]pyridine scaffold can be achieved through various synthetic strategies, primarily involving the formation of either the pyridine (B92270) or the thiazole (B1198619) ring in the final cyclization step.
Cyclization Reactions from Pyridine Precursors
A common and effective approach to the thiazolo[4,5-b]pyridine core involves the construction of the thiazole ring onto a pre-existing, appropriately substituted pyridine framework. This strategy often utilizes aminopyridine or chloronitropyridine derivatives as starting materials.
One documented method involves the treatment of N-methyl- and N-benzoylpyridylthioureas, prepared from the corresponding aminopyridines, with sodium methoxide (B1231860) in N-methylpyrrolidinone (NMP) to induce cyclization and form the thiazolo[4,5-b]pyridine ring system. researchgate.net Another approach utilizes the reaction of 2-nitropyridin-3-amine with dithioesters containing a carbamoyl (B1232498) group to synthesize dmed.org.uaresearchgate.netthiazolo[5,4-b]pyridine-2-carboxamides. researchgate.net
A versatile synthesis can also be achieved starting from 2-hydroxy-3-thioureidopyridine, which undergoes acid-catalyzed cyclization to yield 2-aminothiazolo[5,4-b]pyridines. researchgate.net In this reaction, the hydroxyl group of N-(2-hydroxypyridino)-N'-phenylthiourea acts as a leaving group upon nucleophilic attack by the sulfur of the thiourea (B124793) group in the presence of an acid like trifluoroacetic acid or phosphoric acid. researchgate.net
Furthermore, a convenient process for the synthesis of novel thiazolo[4,5-b]pyridines fused with other heterocyclic rings involves the base-promoted reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles such as triazole-5-thiols or 4-oxopyrimidine-2-thiones. thieme-connect.com This reaction proceeds through nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent nucleophilic substitution of the nitro group. thieme-connect.com
| Starting Material | Reagents and Conditions | Product | Reference |
| N-methyl- or N-benzoylpyridylthioureas | Sodium methoxide, N-methylpyrrolidinone (NMP) | Thiazolo[4,5-b]pyridines | researchgate.net |
| 2-Nitropyridin-3-amine | Dithioesters with carbamoyl group | dmed.org.uaresearchgate.netThiazolo[5,4-b]pyridine-2-carboxamides | researchgate.net |
| 2-Hydroxy-3-thioureidopyridine | Trifluoroacetic acid or phosphoric acid | 2-Aminothiazolo[5,4-b]pyridines | researchgate.net |
| 2-Chloro-3-nitropyridines | 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols) | Fused thiazolo[4,5-b]pyridines | thieme-connect.com |
Annulation Approaches Utilizing Thiazole Building Blocks
An alternative strategy involves the annulation of a pyridine ring onto a pre-formed thiazole nucleus. dmed.org.uaosi.lvresearcher.life This "thiazole-first" approach offers a different set of synthetic disconnections and can be advantageous depending on the desired substitution pattern.
One such method is the Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to afford a thiazole resin. This resin can then be converted to the desired thiazolo[4,5-b]pyridine resin using the Friedländer annulation protocol under microwave irradiation conditions. researchgate.netnih.gov Subsequent oxidation of the resulting sulfide (B99878) to a sulfone allows for nucleophilic desulfonative substitution with amines to yield 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.net
The Friedländer reaction, a condensation between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful tool for pyridine ring formation. In the context of thiazolo[4,5-b]pyridine synthesis, a suitably functionalized aminothiazole can serve as the "o-aminoaryl ketone" equivalent.
| Thiazole Precursor | Reaction Type | Key Reagents | Product | Reference |
| Solid-supported cyanocarbonimidodithioate | Thorpe-Ziegler cyclization / Friedländer annulation | α-halo ketones, microwave irradiation | 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines | researchgate.netnih.gov |
Multi-Component Reaction Sequences for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds like thiazolo[4,5-b]pyridine by combining three or more starting materials in a single synthetic operation. acsgcipr.org These reactions often proceed through a cascade of bond-forming events, rapidly building molecular complexity.
While specific MCRs leading directly to 7-chlorothiazolo[4,5-b]pyridine are not extensively detailed in the provided context, the general principles of MCRs are applicable. For instance, a one-pot Michael addition and cyclo-elimination cascade has been reported for the synthesis of thiazolo[4,5-b]pyridines. dmed.org.ua This involves an initial Knoevenagel condensation to form an α,β-unsaturated ketone intermediate, which then acts as a Michael acceptor for a carbanion. The resulting adduct undergoes intramolecular cyclization and elimination to furnish the final fused ring system. dmed.org.ua
The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is another powerful tool for synthesizing fused imidazoles. nih.gov Although not directly yielding thiazolo[4,5-b]pyridines, its principles of combining an aminoazine, an aldehyde, and an isocyanide highlight the potential for developing novel MCRs for the target scaffold.
Regioselective Introduction of the 7-Chloro Moiety
The installation of a chlorine atom at the C7 position of the thiazolo[4,5-b]pyridine ring system is a crucial step for accessing the title compound and its derivatives. This can be accomplished either by direct halogenation of the pre-formed heterocyclic core or by incorporating a chlorinated building block during the synthesis.
Halogenation Protocols for Thiazolo[4,5-b]pyridine and Related Systems
Direct chlorination of the thiazolo[4,5-b]pyridine nucleus can be a challenging endeavor due to the presence of multiple reactive sites. The electronic nature of the fused rings can direct halogenation to various positions. Therefore, achieving high regioselectivity for the 7-position often requires careful control of reaction conditions and the use of specific halogenating agents.
While direct chlorination of thiazolo[4,5-b]pyridine at the 7-position is not explicitly described in the provided search results, halogenation of related pyridine systems provides valuable insights. For example, the functionalization of 2-chloropyridines has been explored, where regioselectivity can be directed by existing substituents. mdpi.com
In a related isothiazolo[4,5-b]pyridine system, an oxidative cyclization with bromine was used to furnish a 3,6-dibromo derivative. rsc.org This highlights that halogenation can occur at multiple positions, and achieving selective monochlorination at C7 would likely depend on the specific substrate and reaction conditions.
Synthetic Routes Incorporating Pre-functionalized Chlorinated Pyridine or Thiazole Intermediates
A more controlled and often preferred method for synthesizing this compound involves the use of starting materials that already contain the required chlorine atom at the appropriate position. This "pre-functionalization" strategy avoids potential issues with regioselectivity and harsh halogenation conditions.
A key precursor for this approach is a 2,x-dichloro-y-nitropyridine or a similar chlorinated pyridine derivative. For example, the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles can lead to the formation of the thiazolo[4,5-b]pyridine core. thieme-connect.com If the starting pyridine contains a chlorine atom at the position that will become C7 in the final product, this strategy directly yields the desired 7-chloro derivative.
Another example involves the use of 6-chloro-3-nitropicolinonitrile as a starting material for the synthesis of a related 3-bromo-5-chloroisothiazolo[4,5-b]pyridine. rsc.org In this synthesis, the chlorine at position 6 of the starting picolinonitrile is retained in the final product at the corresponding position. A similar strategy, starting with an appropriately substituted 7-chloropyridine precursor, would be a viable route to this compound.
The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved by condensing a 2-propylthiazole (B101342) with 2-chloro-3-nitropyridine (B167233) using a palladium catalyst, followed by reduction of the nitro group and intramolecular cyclization. Adapting this sequence with a pyridine precursor chlorinated at the desired position would directly lead to the 7-chloro-thiazolo[4,5-b]pyridine scaffold.
| Precursor | Reaction/Strategy | Product | Reference |
| 2-Chloro-3-nitropyridine | Reaction with 1,3-(S,N)-binucleophiles | Fused thiazolo[4,5-b]pyridines | thieme-connect.com |
| 6-Chloro-3-nitropicolinonitrile | Multi-step synthesis | 3-Bromo-5-chloroisothiazolo[4,5-b]pyridine | rsc.org |
| 2-Chloro-3-nitropyridine | Condensation with 2-propylthiazole, reduction, cyclization | Thiazolo[5,4-b]pyridine derivatives |
Solution-Phase Synthetic Approaches to this compound
Solution-phase synthesis remains a cornerstone for the preparation of this compound and its derivatives, offering versatility and scalability. A prevalent strategy involves the construction of the thiazole ring followed by the annulation of the pyridine ring.
One notable approach is the Friedländer annulation, which has been effectively used in the synthesis of various substituted thiazolo[4,5-b]pyridines. This reaction typically involves the condensation of a 2-amino-5-cyanothiazole derivative with a suitable cyclic ketone. researchgate.net For instance, Kirsch and colleagues have described the solution-phase synthesis of 7-amino-thiazolo[4,5-b]pyridine derivatives utilizing this reaction. researchgate.net
Another versatile method starts from appropriately substituted chloronitropyridines. For example, a one-step synthesis of thiazolo[5,4-b]pyridines has been achieved by reacting a chloronitropyridine with a thioamide or thiourea. researchgate.net This method has been particularly useful for preparing 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives with various substituents at the 2-position. researchgate.net Subsequent reduction of the nitro group and diazotization can lead to the desired 7-chloro derivatives.
A multi-step synthesis starting from commercially available 2,4-dichloro-3-nitropyridine (B57353) has also been reported. nih.gov This route involves a sequence of reactions including selective substitution with morpholine, reaction with potassium thiocyanate, reduction of the nitro group with iron powder leading to intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton, and subsequent bromination. nih.govresearchgate.net The resulting bromo derivative can then be converted to the chloro analog or other derivatives.
| Starting Material | Key Reagents | Reaction Type | Product Type |
| 2-Amino-5-cyanothiazole | Cyclic Ketone | Friedländer Annulation | 7-Aminothiazolo[4,5-b]pyridine |
| Chloronitropyridine | Thioamide/Thiourea | One-pot Cyclization | 6-Nitrothiazolo[5,4-b]pyridine |
| 2,4-Dichloro-3-nitropyridine | Morpholine, KSCN, Fe | Multi-step Synthesis | Aminothiazolo[5,4-b]pyridine |
Solid-Phase Organic Synthesis (SPOS) for Thiazolo[4,5-b]pyridine Analogues
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of libraries of thiazolo[4,5-b]pyridine analogs, facilitating rapid lead discovery and optimization in drug discovery. A key advantage of SPOS is the ease of purification, as excess reagents and by-products can be washed away from the resin-bound product.
Another SPOS approach has been utilized for the synthesis of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. capes.gov.br This method involves the microwave-promoted reaction of a thiazole amino ester resin with an isocyanate to form a urea (B33335) resin. A one-pot cyclization/N-alkylation process then yields a thiazolopyrimidinedione resin. The final diversification is achieved through oxidation to a sulfone followed by nucleophilic substitution with amines at the C-2 position. capes.gov.br
| Resin-Bound Intermediate | Key Reaction Steps | Points of Diversity |
| Thiazole Resin | Friedländer Annulation, Oxidation, Nucleophilic Substitution | 2, 5, 6, 7-positions |
| Thiazole Amino Ester Resin | Urea Formation, Cyclization/N-alkylation, Oxidation, Nucleophilic Substitution | 2, 4, 6-positions |
Modern Catalytic Methods in Thiazolo[4,5-b]pyridine Synthesis
Modern catalytic methods have significantly enhanced the efficiency and sustainability of thiazolo[4,5-b]pyridine synthesis. These methods often involve the use of transition metal catalysts or organocatalysts to promote key bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely employed to introduce aryl or heteroaryl substituents onto the thiazolo[4,5-b]pyridine scaffold. For instance, a bromo-substituted thiazolo[5,4-b]pyridine derivative can be coupled with various aryl borates in the presence of a palladium catalyst like PdCl2(dppf) to afford the desired substituted analogs in good yields. nih.gov
Manganese-catalyzed oxidation has been utilized for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This method employs Mn(OTf)2 as a catalyst and tert-butyl hydroperoxide as an oxidant for the direct oxidation of the CH2 group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues. rsc.org While not directly forming the thiazole ring, this demonstrates the use of catalysis to functionalize the pyridine portion of related fused systems.
Furthermore, the use of a zinc-based Schiff base complex, [Zn-2BSMP]Cl2, has been reported as an efficient catalyst for the pseudo-six-component synthesis of tetrahydro-dipyrazolo[3,4-b:4ʹ,3ʹ-e]pyridines. chemmethod.com This highlights the potential of metal-complex catalysis in multicomponent reactions to construct complex heterocyclic systems related to thiazolopyridines.
| Catalytic Method | Catalyst | Substrate | Product |
| Suzuki Coupling | PdCl2(dppf) | Bromo-thiazolo[5,4-b]pyridine, Aryl borate | Aryl-substituted thiazolo[5,4-b]pyridine |
| C-H Oxidation | Mn(OTf)2 | 2,3-Cyclopentenopyridine analogue | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogue |
| Multicomponent Reaction | [Zn-2BSMP]Cl2 | Aldehyde, Hydrazine, Ethyl acetoacetate, Urea | Tetrahydro-dipyrazolo[3,4-b:4ʹ,3ʹ-e]pyridine |
Domino and Cascade Reactions in the Synthesis of Functionalized Thiazolo[4,5-b]pyridines
Domino and cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like functionalized thiazolo[4,5-b]pyridines from simple starting materials in a single pot. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.
A notable example is the SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reaction for the preparation of substituted thiazolo[4,5-b]pyridines. researchgate.net This combinatorial method utilizes cyanoacetamide, isothiocyanates or carbon disulfide, and ethyl 4-chloroacetoacetate. The resulting thiazolo[4,5-b]pyridines can be further elaborated in another domino sequence involving a Knoevenagel condensation, Michael addition, and hetero-Thorpe–Ziegler reaction to synthesize pyrano[2,3-d]thiazolo[4,5-b]pyridines. researchgate.net
Another cascade approach involves a one-pot Michael addition and cyclo-elimination sequence. dmed.org.ua This begins with a Knoevenagel condensation of 3-benzyl-4-thiazolidine-2-thione with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion derived from malononitrile (B47326) or ethyl cyanoacetate, leading to a Michael adduct that undergoes intramolecular cyclization and elimination to yield the thiazolo[4,5-b]pyridine core. dmed.org.ua
A five-component cascade reaction has also been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, which are structurally related to thiazolo[4,5-b]pyridines. rsc.org This reaction involves cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride, proceeding through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org
| Domino/Cascade Sequence | Key Starting Materials | Key Intermediates | Final Product |
| SN2→Thorpe–Ziegler→Thorpe–Guareschi | Cyanoacetamide, Isothiocyanate, Ethyl 4-chloroacetoacetate | - | Substituted thiazolo[4,5-b]pyridine |
| Knoevenagel→Michael→Cyclization-Elimination | 3-Benzyl-4-thiazolidine-2-thione, Aldehyde, Malononitrile | α,β-Unsaturated ketone, Michael adduct | Thiazolo[4,5-b]pyridine derivative |
| Five-Component Cascade | Cyanoacetohydrazide, Acetophenone, Aldehyde, Nitroketene N,S-acetal, Cysteamine | - | Thiazolo[3,2-a]pyridine derivative |
Chemical Reactivity and Transformations of the 7 Chlorothiazolo 4,5 B Pyridine Nucleus
Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position
The chlorine atom at the 7-position of the thiazolo[4,5-b]pyridine (B1357651) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the pyridine (B92270) nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore the aromaticity of the ring.
Amination Reactions for Nitrogen-Containing Derivatives
Amination of 7-chlorothiazolo[4,5-b]pyridine provides a direct route to a variety of 7-amino-substituted derivatives, which are of significant interest in drug discovery. These reactions are typically carried out by treating the chloro-substituted precursor with a primary or secondary amine, often in the presence of a base and at elevated temperatures. The choice of solvent and reaction conditions can influence the reaction rate and yield. While specific examples for the amination of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous chloropyridines and related heterocycles suggests that a range of amines can be successfully employed. ntu.edu.sg
For instance, the Chichibabin reaction, a classic method for the amination of pyridines, demonstrates the feasibility of introducing amino groups onto such scaffolds. ntu.edu.sg More contemporary methods often involve heating the chloro-heterocycle with an excess of the desired amine, sometimes in a polar aprotic solvent like DMF or NMP, or even neat.
Table 1: Illustrative Amination Reactions on Analogous Chloro-Heterocycles
| Entry | Chloro-Heterocycle | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | n-Butylamine | NaH/LiI | THF | 85 | 93 | ntu.edu.sg |
| 2 | 3-Amino-2-chloropyridine | Ammonia | - | - | High | - | researchgate.net |
| 3 | 2-Chloro-6-methyl-[3,4'-bipyridine]-3-carboxamide | Ammonia | - | - | - | - | nih.gov |
This table is illustrative and based on the reactivity of analogous compounds. Specific conditions for this compound may vary.
Thiolation and Alkoxylation Reactions
The displacement of the 7-chloro substituent by sulfur and oxygen nucleophiles provides access to 7-thioether and 7-alkoxy derivatives of the thiazolo[4,5-b]pyridine core, respectively. These functional groups can significantly alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which is crucial for modulating biological activity.
Thiolation is typically achieved by reacting the chloro-precursor with a thiol in the presence of a base, such as sodium hydride or a carbonate base, to generate the more nucleophilic thiolate anion. Similarly, alkoxylation can be performed using an alcohol and a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces the chloride.
While specific data for this compound is limited in the available literature, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with methoxide (B1231860) serves as an example of such a transformation on a related chloro-heterocycle. nih.gov
Table 2: Illustrative Thiolation and Alkoxylation Reactions on Analogous Chloro-Heterocycles
| Entry | Chloro-Heterocycle | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |
| 1 | 3,5-Dichloro-1,2,4-thiadiazole | Sodium Methoxide | - | Methanol | Reflux | 3-Chloro-5-methoxy-1,2,4-thiadiazole | nih.gov |
This table is illustrative and based on the reactivity of analogous compounds. Specific conditions for this compound may vary.
Cyanation and Related Carbon-Carbon Bond Formations
The introduction of a cyano group at the 7-position via nucleophilic substitution is a valuable transformation, as the nitrile functionality can be further elaborated into various other groups, such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation reactions have become a preferred method for this conversion, often employing zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as less toxic sources of cyanide compared to alkali metal cyanides. researchgate.netlookchem.com
The catalytic cycle for palladium-catalyzed cyanation typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net The choice of ligand, palladium precursor, and reaction conditions is critical for achieving high yields and preventing catalyst deactivation. nih.govresearchgate.net
Table 3: Illustrative Palladium-Catalyzed Cyanation of Chloro-Heterocycles
| Entry | Chloro-Heterocycle | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethyl 4-chlorobenzoate | Zn(CN)₂ | Palladacycle | - | THF/H₂O | RT | 93 | nih.gov |
| 2 | 4-Chloro-1,10-phenanthroline | Zn(CN)₂ | Pd(dba)₂ | DPPF | DMA | - | - | researchgate.net |
| 3 | Aryl Chlorides | K₄[Fe(CN)₆] | Palladacycle | - | Dioxane/H₂O | - | High | researchgate.net |
This table is illustrative and based on the reactivity of analogous compounds. Specific conditions for this compound may vary.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Thiazolo[4,5-b]pyridine Core
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 7-chloro-thiazolo[4,5-b]pyridine nucleus is an excellent substrate for such transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. The this compound can serve as the halide partner in this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 7-position. researchgate.net
The catalytic cycle generally involves the oxidative addition of the chloro-heterocycle to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with heteroaryl substrates which can sometimes inhibit the catalyst. researchgate.netorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of coupling with challenging substrates. researchgate.net
A study on the related 3,5-dichloro-1,2,4-thiadiazole demonstrated successful mono- and diarylation via Suzuki-Miyaura coupling with various arylboronic acids, highlighting the feasibility of such transformations on chloro-heterocyclic systems. nih.gov
Table 4: Illustrative Suzuki-Miyaura Coupling Reactions on Analogous Chloro-Heterocycles
| Entry | Chloro-Heterocycle | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | RT | 5 (mono-arylated) | nih.gov |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ | Dialkylbiphenylphosphine | K₃PO₄ | - | - | 99 | researchgate.net |
| 3 | 2-Chloropyridine | Phenylboronic acid | (7-Mes)Pd(cinn)Cl | - | CsF | Dioxane | 100 | High | organic-chemistry.org |
This table is illustrative and based on the reactivity of analogous compounds. Specific conditions for this compound may vary.
Sonogashira Coupling for Alkynyl Substitutions
The Sonogashira coupling reaction provides a direct and efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. scirp.orgbeilstein-journals.org The this compound nucleus can be effectively functionalized with various alkynyl groups using this methodology.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed. researchgate.net
The Sonogashira coupling has been successfully applied to various chloro-heterocycles. For example, 7-chloro-5-methyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine has been coupled with terminal alkynes in the presence of a palladium catalyst. nih.gov
Table 5: Illustrative Sonogashira Coupling Reactions on Analogous Chloro-Heterocycles
| Entry | Chloro-Heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 7-Chloro-5-methyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | Various terminal alkynes | Palladium catalyst | - | - | - | - | - | nih.gov |
| 2 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 72-96 | beilstein-journals.org |
| 3 | Aryl Thianthrenium Salts | Aliphatic Alkynes | Palladium catalyst | - | - | - | - | Good |
This table is illustrative and based on the reactivity of analogous compounds. Specific conditions for this compound may vary.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination serves as a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of various biologically active compounds. This palladium-catalyzed cross-coupling reaction has been successfully applied to this compound and its derivatives, enabling the introduction of a wide range of amino groups at the 7-position. wikipedia.orglibretexts.orgnih.gov
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and often requires optimization for specific substrates.
A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. libretexts.orgnih.gov The selection of the phosphine ligand is paramount in achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps. wikipedia.orgnih.gov Common ligands used in these transformations include those from the Buchwald and Hartwig research groups, such as Xantphos. researchgate.net
The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃), which facilitates the deprotonation of the amine and the formation of the key palladium-amido intermediate. researchgate.netresearchgate.net The choice of solvent can also influence the reaction outcome, with common solvents including toluene, dioxane, and THF. researchgate.netbeilstein-journals.org
Table 1: Examples of Buchwald-Hartwig Amination with Chloro-heterocycles
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 4-Chloroquinazoline | N-Methylaniline | - | - | THF/H₂O (MW) | 4-(N-Methylanilino)quinazoline | Good |
| Aryl Chlorides | Various Amines | Pd(7) | KOtBu | Toluene | N-Aryl Amines | Up to 96% |
| Halopyridines | Aminothiophenecarboxylates | Pd(OAc)₂/Xantphos | Cs₂CO₃ | - | N-Pyridinyl-aminothiophenecarboxylates | - |
Data sourced from multiple studies. researchgate.netresearchgate.netbeilstein-journals.org
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, including the thiazolo[4,5-b]pyridine system. nih.govmdpi.com This approach avoids the pre-functionalization of substrates, which is often required in traditional cross-coupling reactions, thereby streamlining synthetic routes and reducing waste. researchgate.net
For pyridine-containing heterocycles, direct C-H functionalization can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the metal catalyst. nih.gov However, various methods have been developed to overcome these challenges, often employing palladium, copper, or other transition metal catalysts. researchgate.netnih.gov
The regioselectivity of C-H functionalization is a key consideration and can be influenced by the electronic properties of the substrate, the nature of the catalyst, and the directing groups. In the case of fused heterocyclic systems like thiazolo[4,5-b]pyridine, the inherent reactivity of the different positions on the rings will dictate the site of functionalization. For instance, in some fused systems, C-H activation can be directed to specific positions through chelation assistance from a nearby heteroatom. mdpi.com
While specific examples of direct C-H functionalization on the this compound nucleus are not extensively detailed in the provided search results, the general principles can be applied. For example, palladium-catalyzed direct arylation has been successfully used on related fused pyridine systems like furo[3,2-b]pyridines and azaindoles. mdpi.com These reactions often utilize palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst in combination with a phosphine ligand and a base. mdpi.com
Copper-catalyzed C-H functionalization has also been shown to be effective for related triazolopyridine systems, enabling the introduction of various groups. researchgate.net These reactions highlight the potential for applying similar strategies to the thiazolo[4,5-b]pyridine core.
Electrophilic Aromatic Substitution (EAS) Pattern on the Thiazolo[4,5-b]pyridine System
The electrophilic aromatic substitution (EAS) pattern of the thiazolo[4,5-b]pyridine system is influenced by the electronic properties of both the pyridine and thiazole (B1198619) rings. The pyridine ring is generally electron-deficient and therefore deactivated towards electrophilic attack compared to benzene. wikipedia.org The nitrogen atom in the pyridine ring can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. wikipedia.org
Despite the generally low reactivity, direct electrophilic substitution has been achieved on some related thiazole-fused systems under specific conditions. For example, direct halogenation of thiazolo[5,4-d]thiazole (B1587360) has been accomplished using a bromine-pyridine mixture, which provides a source of a strongly electrophilic bromine cation. researchgate.net
For the thiazolo[4,5-b]pyridine nucleus, the pyridine ring's deactivating effect likely dominates, making direct EAS challenging. Any electrophilic substitution would be expected to occur at positions where the deactivating effect of the pyridine nitrogen is minimized. In pyridine itself, electrophilic substitution, when it does occur, generally favors the 3-position. wikipedia.org In the fused thiazolo[4,5-b]pyridine system, the substitution pattern would be a result of the combined directing effects of the pyridine nitrogen and the thiazole ring.
Functional Group Interconversions and Modifications on Side Chains of Thiazolo[4,5-b]pyridine Derivatives.dmed.org.ua
The functionalization of side chains attached to the thiazolo[4,5-b]pyridine core is a key strategy for diversifying the chemical space and exploring structure-activity relationships. dmed.org.ua A variety of chemical transformations can be employed to modify these side chains.
Oxidation and reduction reactions are fundamental transformations for modifying side chains. For instance, a sulfide (B99878) group attached to the thiazolo[4,5-b]pyridine nucleus can be oxidized to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). acs.orgacs.org This transformation not only changes the electronic properties of the substituent but also allows for further reactions, such as nucleophilic desulfonative substitution. acs.orgacs.org
Reduction of nitro groups on side chains to amino groups is another common and important transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions. nih.gov The resulting amino group can then serve as a handle for further functionalization.
Acylation and alkylation reactions are widely used to modify amino and hydroxyl groups on the side chains of thiazolo[4,5-b]pyridine derivatives. Acylation, the introduction of an acyl group, can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. nih.govresearchgate.net
Alkylation, the introduction of an alkyl group, can be performed on nucleophilic groups like amines or hydrazides. For example, the hydrazide group of (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide has been alkylated as part of a synthetic route to novel derivatives. researchgate.netresearchgate.net
The Knoevenagel condensation is a valuable carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. nih.govresearchgate.netjst.go.jp This reaction has been applied to derivatives of the thiazolo[4,5-b]pyridine system to introduce new functionalities.
For instance, the active methylene group in the C5 position of a thiazolidine (B150603) ring attached to a thiazolo[4,5-b]pyridine scaffold has been utilized in Knoevenagel condensations with various aryl aldehydes. researchgate.net Similarly, the methyl group at the C2-position of a thiazolo[4,5-b]pyrazine, a structurally related heterocycle, has been shown to be sufficiently acidic to undergo Knoevenagel condensation with aldehydes in the presence of piperidine (B6355638) and acetic acid. nih.govjst.go.jp This suggests that a similar strategy could potentially be applied to 2-methyl-thiazolo[4,5-b]pyridine derivatives.
A five-component cascade reaction involving a Knoevenagel condensation as one of the key steps has been used to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives, a related fused system. rsc.org This highlights the utility of this reaction in building complex heterocyclic structures.
Systematic Derivatization Strategies and Chemical Space Exploration for Thiazolo 4,5 B Pyridine Scaffolds
Design Principles for Constructing Diverse Thiazolo[4,5-b]pyridine (B1357651) Libraries
The construction of diverse chemical libraries around the thiazolo[4,5-b]pyridine core is guided by principles that leverage the scaffold's inherent reactivity and biological relevance. The primary goal is to generate a wide range of analogues for high-throughput screening and structure-activity relationship (SAR) studies. dmed.org.ua
Key design principles include:
Bioisosteric Replacement: The thiazolo[4,5-b]pyridine core is considered a bioisostere of purine (B94841), a fundamental component of nucleic acids and various cofactors. dmed.org.ua This similarity provides a rational starting point for designing molecules that can interact with biological targets that recognize purine-like structures, such as kinases and other ATP-binding proteins.
Scaffold-Based Diversity: The fused heterocyclic system contains multiple reactive sites, enabling extensive modification and the introduction of diverse functional groups. dmed.org.ua Strategies often begin with a common core, such as 7-chlorothiazolo[4,5-b]pyridine, and then introduce diversity by exploiting the reactivity of specific positions on the ring system.
Multi-Component Reactions (MCRs): The synthesis of the core scaffold itself can be a source of diversity. MCRs, such as the three-component condensation of a mercaptonitrile salt, an α-bromo ketone, and another ketone, allow for the rapid assembly of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines from a variable pool of simple starting materials. dmed.org.ua This approach is highly efficient for generating initial library diversity.
Solid-Phase Synthesis: To facilitate the rapid synthesis and purification of library members, solid-phase organic synthesis (SPOS) is a powerful tool. acs.orgnih.gov By anchoring the thiazole (B1198619) precursor to a solid support, reagents and byproducts can be easily washed away after each reaction step. The final products are cleaved from the resin in the last step, streamlining the production of large numbers of discrete compounds. acs.org This methodology is particularly well-suited for combinatorial approaches.
Below is a table of representative building blocks that can be used to construct diverse thiazolo[4,5-b]pyridine libraries.
| Role in Synthesis | Building Block Class | Example(s) | Introduces Diversity At |
| Pyridine (B92270) Ring Precursor | α-Halo Ketones | 2-Bromo-1-phenylethanone | Position 2 |
| Pyridine Ring Precursor | Ketones / Aldehydes | Cyclohexanone, Benzaldehyde | Positions 6, 7 |
| Thiazole Ring Precursor | 2-Aminopyridine-3-thiol | 2-Aminopyridine-3-thiol | Core Scaffold |
| Final Stage Derivatization | Amines (for SPOS) | Morpholine, Piperidine (B6355638), Benzylamine | Position 7 |
| Final Stage Derivatization | Boronic Acids (for Cross-Coupling) | Phenylboronic acid, Pyridine-3-boronic acid | Position 7 |
Regioselective Functionalization for Targeted Structural Modifications
Regioselective functionalization is critical for the targeted synthesis of specific derivatives of this compound. The chlorine atom at the C-7 position is a key functional handle, being electronically activated for substitution reactions. This activation arises from the electron-withdrawing nature of the pyridine nitrogen and the fused thiazole ring, which makes the C-7 position (para to the nitrogen) electron-deficient and thus susceptible to nucleophilic attack. youtube.com
Two primary strategies are employed for the regioselective modification of the C-7 position:
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods for derivatizing this compound. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. youtube.com This reaction typically proceeds via an addition-elimination mechanism, sometimes through a concerted pathway, where the aromaticity of the ring is temporarily disrupted. nih.govnih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, providing straightforward access to a diverse set of 7-substituted analogues. The reaction is often driven to completion by heating. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura cross-coupling is particularly valuable. nih.govresearchgate.net This reaction couples the C-7 position with various aryl- or heteroarylboronic acids (or their esters) in the presence of a palladium catalyst and a base. nih.govmdpi.com This method allows for the introduction of complex aromatic and heterocyclic moieties, significantly expanding the accessible chemical space. In polyhalogenated systems, the reactivity of different halogen atoms can be tuned to achieve selective coupling at a specific site, a principle that is fundamental to building molecular complexity in a controlled manner. nih.govnih.gov
The table below outlines examples of regioselective reactions at the C-7 position.
| Reaction Type | Reagent Class | Example Reagent | Resulting C-7 Substituent | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Amines | Ammonia | -NH₂ | youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Amines | Hydrazine | -NHNH₂ | youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Mercaptans | Isopropyl mercaptan | -S-iPr | nih.gov |
| Suzuki-Miyaura Cross-Coupling | Arylboronic Acids | Phenylboronic acid | -Phenyl | nih.gov |
| Suzuki-Miyaura Cross-Coupling | Heteroarylboronic Acids | Thiophene-2-boronic acid | -2-Thienyl | nih.gov |
| Suzuki-Miyaura Cross-Coupling | Boronic Esters | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | -4-Pyridyl | mdpi.com |
Combinatorial Chemistry Approaches for Exhaustive Chemical Space Mapping
Combinatorial chemistry provides a high-throughput platform for synthesizing large, indexed libraries of compounds, making it an ideal strategy for exploring the chemical space around the thiazolo[4,5-b]pyridine scaffold. A notable example is a traceless solid-phase synthesis designed to produce 2,5,6,7-tetrasubstituted derivatives. acs.orgnih.gov
This combinatorial workflow systematically builds the molecule on a solid support:
Thiazole Formation: The synthesis begins with the Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to generate a resin-bound thiazole.
Pyridine Ring Annulation: The pyridine ring is constructed using the Friedländer protocol, reacting the thiazole resin with appropriate ketones or aldehydes under microwave irradiation to form the desired thiazolo[4,5-b]pyridine scaffold, still attached to the solid support.
Activation for Substitution: The sulfide (B99878) linker at the 7-position is oxidized to a sulfone. This conversion transforms it into an excellent leaving group for a subsequent nucleophilic substitution reaction.
Combinatorial Derivatization and Cleavage: In the final and diversity-introducing step, the resin is treated with a library of different amines. Each amine displaces the sulfone linker in a nucleophilic desulfonative substitution, simultaneously introducing a new substituent at the 7-position and cleaving the final product from the solid support.
This method allows for the exhaustive mapping of chemical space around the 7-position by simply varying the amine used in the final step, leading to the rapid generation of a large library of analogues with high purity. acs.orgnih.gov
Influence of Substituent Effects on Core Reactivity and Properties of Thiazolo[4,5-b]pyridine Systems
The reactivity and properties of the thiazolo[4,5-b]pyridine system are profoundly influenced by the electronic nature of its substituents. The this compound core itself provides a clear example of these effects.
Activation by Electron-Withdrawing Groups: The chlorine atom at C-7 is an electron-withdrawing group (EWG) by induction. This effect, combined with the inherent electron-deficient character of the pyridine ring (due to the electronegative nitrogen atom) and the fused thiazole moiety, strongly activates the C-7 position towards nucleophilic aromatic substitution. youtube.comnih.gov Computational studies on related pyridine-N-oxides show that strong EWGs increase the molecule's electron affinity, making it a better electrophile. researchgate.net This principle directly applies to the 7-chloro derivative, explaining its utility as a precursor for SNAr reactions.
Modulation of Reactivity by Other Substituents: Once the 7-chloro group is replaced, the new substituent exerts its own electronic influence on the ring. An electron-donating group (EDG), such as an amino or alkoxy group, will increase the electron density of the ring system. This can deactivate the ring towards further nucleophilic attack but may activate it towards electrophilic substitution, should such a reaction be desired. Conversely, introducing another strong EWG will further decrease the ring's electron density.
Influence on Regioselectivity: Substituents can also direct the regioselectivity of subsequent reactions. For instance, in palladium-catalyzed cross-couplings of dichloropyridines, the presence and position of an amino group can alter the site-selectivity of the reaction, likely due to coordination effects with the palladium catalyst. nih.gov This highlights the complex interplay between all substituents on the ring, where electronic and steric factors collectively determine the outcome of a chemical transformation.
The following table summarizes the general electronic effects of common substituents on the thiazolo[4,5-b]pyridine ring.
| Substituent Class | Example | Electronic Effect | Influence on Ring Reactivity |
| Halogens | -Cl, -Br | Inductively withdrawing (-I) | Activates ring for Nucleophilic Attack |
| Amines | -NH₂, -NR₂ | Resonance donating (+R), Inductively withdrawing (-I) | Deactivates ring for Nucleophilic Attack, Increases electron density |
| Alkoxy/Thioalkoxy | -OR, -SR | Resonance donating (+R), Inductively withdrawing (-I) | Deactivates ring for Nucleophilic Attack, Increases electron density |
| Nitro | -NO₂ | Resonance withdrawing (-R), Inductively withdrawing (-I) | Strongly activates ring for Nucleophilic Attack |
| Aryl | -Phenyl | Can be weakly donating or withdrawing | Modulates overall electronic properties based on its own substitution |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Thiazolo 4,5 B Pyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including thiazolo[4,5-b]pyridine (B1357651) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.
In the study of thiazolo[4,5-b]pyridine scaffolds, both ¹H and ¹³C NMR spectra are critical. nih.gov For instance, the analysis of related thiazolo[4,5-d]pyridines revealed characteristic patterns for the protons in the pyridine (B92270) ring, often appearing as an ABX system. researchgate.net The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment, enabling the differentiation of isomers and the confirmation of substituent positions. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be particularly powerful, correlating proton and carbon signals to resolve complex structures and provide unambiguous assignments, even in complex matrices. researchgate.net The use of deuterated solvents like DMSO-d₆ in combination with pyridine-d₅ has been shown to enhance the resolution for related heterocyclic systems. researchgate.net
Table 1: Representative NMR Data for Thiazolo[4,5-b]pyridine Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |
|---|---|---|---|---|
| ¹H | 7.0 - 9.0 | d, dd, s | 5 - 9 | Aromatic protons on the pyridine and thiazole (B1198619) rings. |
| ¹³C | 110 - 160 | - | - | Aromatic carbons. |
This table presents generalized data based on typical ranges observed for this class of compounds. Actual values for 7-Chlorothiazolo[4,5-b]pyridine may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). spectroscopyonline.comrsc.org This accuracy allows for the confident determination of the elemental composition of a compound, a critical step in the identification of a new chemical entity like this compound.
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can distinguish between molecules with the same nominal mass but different elemental formulas. nih.govresearchgate.net For this compound (C₆H₃ClN₂S), the monoisotopic mass is calculated to be 169.97055 Da. uni.lu HRMS analysis would aim to measure a mass very close to this theoretical value, thereby confirming the molecular formula. spectroscopyonline.com The technique is highly sensitive and can be used for both qualitative and quantitative analysis, making it suitable for everything from initial characterization to metabolic studies. taylorfrancis.comnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 170.97783 |
| [M+Na]⁺ | 192.95977 |
Data sourced from predicted values. uni.lu m/z represents the mass-to-charge ratio.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a "fingerprint" of the compound's functional groups. vscht.cz
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within its structure. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the fused aromatic rings would likely be observed in the 1400-1600 cm⁻¹ range. libretexts.orgresearchgate.net The presence of the C-Cl bond would also give rise to a characteristic absorption, typically in the fingerprint region below 800 cm⁻¹. The specific pattern of absorptions provides corroborating evidence for the proposed structure.
Table 3: General IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic | C=C stretch | 1400 - 1600 | Variable |
| Pyridine Ring | C=N stretch | ~1550 - 1650 | Variable |
This table provides general ranges. The exact position and intensity of peaks for this compound would need to be determined experimentally.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
Chromatographic Techniques for Compound Isolation and Purity Verification
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. Techniques such as thin-layer chromatography (TLC) and column chromatography are routinely used to monitor the progress of reactions and to isolate the desired product from unreacted starting materials and byproducts. nih.govrsc.org
For verifying the purity of the final compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. bldpharm.com By passing the compound through a column packed with a stationary phase and eluting it with a mobile phase, HPLC can separate the target compound from any residual impurities. The purity is then determined by the relative area of the peak corresponding to the compound of interest in the chromatogram. A purity of over 95% is often a target for compounds intended for further study. nih.gov
Computational and Theoretical Investigations of 7 Chlorothiazolo 4,5 B Pyridine and Its Derivatives
Quantum Chemical Studies: Electronic Structure and Reactivity Prediction (DFT, MP2)
Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic structure and reactivity of the thiazolo[4,5-b]pyridine (B1357651) scaffold. These studies are crucial for understanding the intrinsic properties of the molecule.
DFT calculations are employed to optimize the geometry of thiazolo[4,5-b]pyridine derivatives and to calculate key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's charge transfer characteristics and reactivity. mdpi.com The HOMO-LUMO energy gap is a significant parameter, providing insights into the chemical stability and reactivity of the molecule. mdpi.com A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. mdpi.com This information is vital for predicting how the molecule will interact with other reagents. In related imidazo[4,5-b]pyridine systems, DFT has been used to determine that the unsaturated imidazole (B134444) nitrogen is typically the most basic site, a finding that guides the understanding of protonation and metal-ion binding. mdpi.com Similar studies on the thiazolo[4,5-b]pyridine core help predict sites susceptible to electrophilic or nucleophilic attack.
Theoretical studies on related azaindole derivatives using the ωB97X-D DFT functional have provided detailed information on metal-ligand interactions and the stability of different conformers. mdpi.com These types of calculations are transferable to the 7-Chlorothiazolo[4,5-b]pyridine system to understand its coordination chemistry and conformational preferences.
Table 1: Key Parameters from Quantum Chemical Studies on Related Pyridine (B92270) Systems
| Compound Family | Method | Key Findings | Reference |
| Imidazo[4,5-b]pyridines | DFT | Optimized geometries, HOMO-LUMO gap, MEP maps, identification of reactive sites. | mdpi.com |
| Imidazo[4,5-b]pyridines | DFT (M06-2X) | Determined proton and metal dication affinities, identified the most basic nitrogen site. | mdpi.com |
| Chloro-7-azaindoles | DFT (ωB97X-D) | Investigated metal-ligand interactions and relative stability of conformers. | mdpi.com |
| Pyridazine (B1198779) Derivatives | DFT | Studied reactivity properties and provided insights for molecular docking. | researchgate.net |
Reaction Mechanism Elucidation for Synthetic Pathways and Chemical Transformations
Computational studies are instrumental in elucidating the mechanisms of reactions used to synthesize and modify the thiazolo[4,5-b]pyridine core. The synthesis of this scaffold often involves complex multi-step reactions or multi-component condensations. dmed.org.ua
One of the prominent methods for constructing the thiazolo[4,5-b]pyridine ring system is the Friedländer annulation. researchgate.netnih.gov This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive carbonyl group. baranlab.org Computational modeling can be used to study the transition states and intermediates of this reaction, helping to optimize conditions and predict the feasibility of synthesizing new derivatives.
The synthesis of substituted thiazolo[4,5-b]pyridines can also be achieved through various other routes, such as the pyridine annulation to a pre-existing thiazole (B1198619) ring. dmed.org.ua This can involve reactions like the condensation of 4-iminothiazolidin-2-one with β-dicarbonyl compounds or domino reactions of heterocyclic enamines. dmed.org.ua Theoretical studies can help to understand the regioselectivity and stereoselectivity of these transformations.
Furthermore, computational analysis is valuable for understanding potential side reactions. For example, in the synthesis of related isothiazolo[4,5-b]pyridines, the bromination of electron-rich aromatic moieties was a significant side reaction. rsc.org Quantum chemical calculations could predict the susceptibility of different positions on the this compound ring to electrophilic attack by bromine, thereby guiding the development of synthetic strategies that minimize unwanted byproducts. rsc.org
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict and analyze the binding of thiazolo[4,5-b]pyridine derivatives to biological targets, such as enzymes and receptors. This is particularly relevant as the thiazolo[4,5-b]pyridine scaffold is considered a purine (B94841) bioisostere and is explored for various pharmacological activities. dmed.org.ua
Docking studies have been successfully applied to various derivatives of the thiazolo[4,5-b]pyridine and related scaffolds. For instance, novel thiazolo[4,5-b]pyridin-2-one derivatives were preselected for in vitro anti-inflammatory testing based on molecular docking results. nih.govresearchgate.net Similarly, docking studies on thiazolo[4,5-b]pyridin-5-ones were used to predict their mechanism of antimicrobial activity, suggesting inhibition of the E. coli MurB enzyme. researchgate.net
In the context of cancer research, docking has been used to understand the binding of thiazolo[5,4-b]pyridine (B1319707) derivatives to the c-KIT kinase, helping to explain structure-activity relationships and guide the design of more potent inhibitors. nih.gov Other studies have docked thiazolo[5,4-b]pyridine derivatives against various cancer cell protein targets to illustrate potential binding modes. actascientific.com For the related imidazo[4,5-b]pyridine scaffold, docking was used to investigate interactions with dihydrofolate reductase (DHFR) and to understand the binding modes of kinase inhibitors with targets like Aurora-A. mdpi.comnih.gov These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. actascientific.com
Table 2: Examples of Molecular Docking Studies on Thiazolo[4,5-b]pyridine and Related Scaffolds
| Scaffold | Target Protein | Purpose of Study | Key Findings | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | Cyclooxygenase (COX) | Preselection for anti-inflammatory screening. | Identified compounds with potential for in vitro testing. | nih.govresearchgate.net |
| Thiazolo[4,5-b]pyridin-5-ones | E. coli MurB | Predict antimicrobial mechanism. | Predicted inhibition of the target enzyme. | researchgate.net |
| Thiazolo[5,4-b]pyridines | c-KIT Kinase | Understand structure-activity relationships for kinase inhibition. | Revealed hydrophobic interactions guiding inhibitor design. | nih.gov |
| Imidazo[4,5-b]pyridines | Aurora-A Kinase | Understand binding modes of kinase inhibitors. | Identified distinct binding modes dependent on substituents. | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations of Thiazolo[4,5-b]pyridine Systems
Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of the thiazolo[4,5-b]pyridine scaffold and the dynamic behavior of its derivatives, especially when interacting with biological macromolecules.
Conformational analysis, often performed using DFT, is crucial for understanding the relative stability of different spatial arrangements of the molecule. For example, in studies of metal complexes with related chloro-7-azaindole ligands, DFT calculations were used to compare the energies of isomers constructed from different ligand conformers (e.g., cis vs. trans), revealing the most stable structures. mdpi.com Such analysis is vital for this compound, as its conformation can significantly influence its ability to bind to a target.
MD simulations take this analysis a step further by modeling the movement of the molecule and its environment over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by docking. For instance, 100-nanosecond MD simulations were conducted on pyridine-based thiadiazole derivatives docked into the COX-2 enzyme to examine the dynamic interactions and stability of the complex. researchgate.net Similarly, MD has been used to study the adsorption behavior of imidazo[4,5-b]pyridine derivatives on metal surfaces in corrosion studies. researchgate.net These simulations provide a more realistic picture of the intermolecular interactions in a dynamic system.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters (e.g., NMR, IR, Raman) for novel compounds. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized molecules.
For related heterocyclic systems, DFT calculations have been shown to be a great aid to spectroscopic measurements. mdpi.com The structures of newly synthesized pyridazine and 7-azaindole (B17877) derivatives have been confirmed by comparing their experimental ¹H and ¹³C NMR, IR, and Raman spectra with those calculated using DFT. mdpi.comresearchgate.net This correlative approach is highly valuable for the unambiguous structural elucidation of this compound and its derivatives. For example, while experimental data such as NMR and mass spectrometry are available for this compound, theoretical calculations can help in the precise assignment of signals and the interpretation of complex spectra. bldpharm.com
Furthermore, computational tools can predict parameters related to mass spectrometry. For 7-chlorothiazolo[5,4-b]pyridine, predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu
Emerging Research Avenues and Non Biomedical Explorations of Thiazolo 4,5 B Pyridine Scaffolds
Potential in Advanced Materials Science Research
The exploration of thiazolo[4,5-b]pyridine (B1357651) derivatives in materials science is an expanding field, with potential applications in organic electronics and optoelectronics. The fused aromatic system of the thiazolo[4,5-b]pyridine scaffold provides a rigid and planar structure, which is a desirable characteristic for creating ordered molecular assemblies. These ordered structures are crucial for efficient charge transport in organic semiconductors.
The solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives offers a pathway to create libraries of novel materials with tailored electronic properties. acs.org This synthetic strategy allows for the introduction of various functional groups at multiple positions on the scaffold, enabling fine-tuning of the material's conductivity and photophysical properties. Such derivatives have been noted for their potential use in semiconductor and photographic materials. acs.org
Furthermore, the thiazolo[4,5-b]pyridine core can be functionalized to create fluorescent probes. For instance, a novel thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, has been synthesized for the selective detection of zinc ions. uni.lu This probe exhibits a significant fluorescence enhancement and a notable red-shift in its emission wavelength upon binding to Zn2+, demonstrating the potential of this scaffold in the development of chemosensors and optoelectronic devices. uni.lu
Table 1: Potential Applications of Thiazolo[4,5-b]pyridine Derivatives in Materials Science
| Application Area | Key Structural Feature | Potential Function |
| Organic Electronics | Rigid, planar, fused aromatic system | Charge transport in organic semiconductors |
| Optoelectronics | Tunable photophysical properties | Components of light-emitting diodes (LEDs) and solar cells |
| Chemical Sensors | Functionalized scaffold for ion binding | Selective fluorescent detection of metal ions |
| Photographic Materials | Photosensitive derivatives | Components in imaging and recording technologies |
Catalytic Applications of Thiazolo[4,5-b]pyridine-based Ligands or Organocatalysts
The use of thiazolo[4,5-b]pyridine derivatives as ligands in catalysis or as organocatalysts themselves is a nascent but promising area of investigation. The presence of nitrogen and sulfur atoms in the heterocyclic system provides potential coordination sites for metal centers, making them attractive candidates for the development of novel ligands for transition metal catalysis.
While direct applications of 7-Chlorothiazolo[4,5-b]pyridine as a catalyst are not yet widely reported, the synthesis of the scaffold itself often employs catalytic methods. For example, a heterogeneous copper-catalyzed cascade three-component reaction has been utilized for the generation of 2-substituted thiazolo[4,5-b]pyridines. acs.org This highlights the compatibility of the thiazolo[4,5-b]pyridine core with metal-catalyzed transformations and suggests the potential for designing derivatives that can act as ligands to facilitate a wide range of chemical reactions.
Moreover, the broader field of pyridine-based organocatalysis is well-established, with pyridines being used to promote various chemical transformations. researchgate.net The electronic properties of the thiazolo[4,5-b]pyridine scaffold, influenced by the fused thiazole (B1198619) ring, could offer unique reactivity and selectivity when incorporated into organocatalyst designs.
Development as Chemical Probes for Cellular Pathways (non-therapeutic, purely investigative tools)
Beyond their potential in materials science, thiazolo[4,5-b]pyridine derivatives are being developed as chemical probes for investigating cellular pathways. These non-therapeutic tools are designed to interact with specific biological targets to help elucidate their function and role in cellular processes.
A prime example is the aforementioned thiazolo[4,5-b]pyridine-based fluorescent probe for zinc ions, 2-HPTP. uni.lu This probe has demonstrated its utility in bioimaging, being cell membrane permeable and capable of monitoring intracellular Zn2+ concentration changes. uni.lu Its selectivity for zinc over other biologically relevant cations makes it a valuable tool for studying the biological functions of this important metal ion. uni.lu The development of such probes provides researchers with the means to visualize and study dynamic processes within living cells without exerting a therapeutic effect.
Agrochemical Research Applications
The thiazolo[4,5-b]pyridine scaffold has shown significant promise in the field of agrochemical research, with derivatives exhibiting potent herbicidal and insecticidal activities. mdpi.comresearchgate.netbeilstein-journals.org This has led to dedicated research efforts to explore and optimize these compounds for crop protection.
A notable discovery is the identification of thiazolopyridines as a new class of potent herbicides that inhibit acyl-acyl carrier protein (ACP) thioesterase (FAT). mdpi.com Greenhouse trials have shown that these compounds can effectively control grass weed species. mdpi.com Further research has focused on the synthesis and biological profiling of 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridines as a novel class of acyl-ACP thioesterase inhibitors, demonstrating strong herbicidal activity against commercially important weeds. beilstein-journals.org
In addition to herbicides, trifluoromethylpyridine derivatives, a class to which substituted thiazolo[4,5-b]pyridines can belong, have been successfully developed as insecticides. bldpharm.com The diverse biological activities of thiazolo[4,5-b]pyridine derivatives underscore their potential as lead structures for the development of new and effective agrochemicals. dmed.org.ua
Table 2: Agrochemical Applications of Thiazolo[4,5-b]pyridine Derivatives
| Application | Target | Mode of Action | Reference |
| Herbicide | Grass Weeds | Inhibition of acyl-ACP thioesterase (FAT) | mdpi.combeilstein-journals.org |
| Insecticide | Various Insects | Not specified for this scaffold, but related compounds are known to act as insect growth regulators. | bldpharm.com |
Supramolecular Chemistry and Self-Assembly Studies
The structural features of this compound make it an intriguing building block for supramolecular chemistry and self-assembly studies. The presence of the pyridine (B92270) nitrogen atom allows for the formation of hydrogen bonds, a key interaction in directing the assembly of molecules into larger, well-defined architectures.
Furthermore, the chlorine atom at the 7-position introduces the possibility of halogen bonding, another important non-covalent interaction that can be utilized in crystal engineering. Research on pyridine-containing compounds has demonstrated that a combination of hydrogen and halogen bonds can be employed to construct extended molecular solid-state networks with predictable connectivity and dimensionality. nih.gov This approach allows for the "supramolecular synthesis" of complex structures from individual molecular components. nih.gov The ability of the thiazolo[4,5-b]pyridine scaffold to participate in both hydrogen and halogen bonding opens up possibilities for designing novel supramolecular assemblies with unique topologies and properties.
Future Directions in Thiazolo[4,5-b]pyridine Chemistry and Methodologies
The continued exploration of the thiazolo[4,5-b]pyridine scaffold in non-biomedical applications is heavily reliant on the development of efficient and versatile synthetic methodologies. Recent advances have focused on creating diverse libraries of these compounds for screening in various applications.
One significant development is the use of solid-phase synthesis, which allows for the high-throughput generation of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. acs.org This method provides a platform for systematically modifying the scaffold and exploring the structure-activity relationships for different applications.
Future research will likely focus on:
Developing novel catalytic systems that utilize thiazolo[4,5-b]pyridine-based ligands to achieve new chemical transformations with high efficiency and selectivity.
Expanding the toolbox of chemical probes based on the thiazolo[4,5-b]pyridine scaffold for investigating a wider range of biological targets and cellular processes.
Designing and synthesizing new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Investigating the self-assembly behavior of functionalized thiazolo[4,5-b]pyridines to create novel supramolecular materials with tailored properties for applications in nanotechnology and materials science.
Exploring new synthetic routes that are more sustainable and allow for greater control over the regioselectivity of functionalization. dmed.org.uaresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
